Pentafluoroethyltriethylsilane

Übersicht

Beschreibung

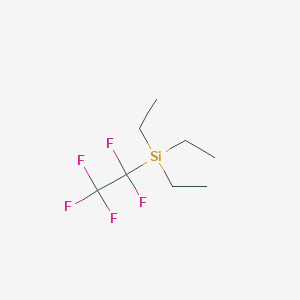

Pentafluoroethyltriethylsilane is a fluorinated organosilicon compound with the molecular formula C8H15F5Si and a molecular weight of 234.28 g/mol. This compound is known for its unique physical and chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentafluoroethyltriethylsilane can be synthesized through several methods. One common approach involves the reaction of pentafluoroethyl iodide with triethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a palladium catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Pentafluoroethyltriethylsilane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the pentafluoroethyl group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different silane derivatives.

Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as the Buchwald coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, fluoride initiators, and various nucleophiles. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include fluoroalkylated compounds, silyl ethers, and other organosilicon derivatives .

Wissenschaftliche Forschungsanwendungen

Pentafluoroethyltriethylsilane (PFETES) is a silane compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into the applications of PFETES, focusing on its use in organic synthesis, materials science, and potential industrial applications.

Chemical Properties of this compound

PFETES is characterized by its pentafluoroethyl group attached to a triethylsilane moiety. This configuration imparts distinct properties that make it suitable for specific applications:

- Hydrolytic Stability : PFETES exhibits greater hydrolytic stability compared to its trimethylsilyl (TMS) analogues, making it advantageous in moisture-sensitive reactions .

- Volatility : It is less volatile than many silanes, which can be beneficial in applications requiring controlled release or long-term stability .

Organic Synthesis

PFETES has been primarily utilized in organic synthesis, particularly in coupling reactions and as a reagent in various transformations.

- Pd-Catalyzed Reactions : PFETES is recommended for use in palladium-catalyzed Buchwald coupling reactions. Its unique structure allows for enhanced reactivity and selectivity in forming carbon-carbon bonds .

Materials Science

In materials science, PFETES serves as a precursor for creating fluorinated polymers and coatings.

- Fluorinated Polymers : The incorporation of PFETES into polymer matrices can enhance the thermal and chemical resistance of materials. This is particularly useful in applications requiring durability under harsh conditions.

- Surface Modification : PFETES can be used to modify surfaces to impart hydrophobic properties, which is beneficial for various industrial applications such as anti-fogging coatings and self-cleaning surfaces.

Industrial Applications

The unique properties of PFETES make it suitable for several industrial applications.

- Coatings and Sealants : Its hydrolytic stability and low volatility make PFETES an ideal candidate for coatings that need to withstand environmental degradation.

- Electronics : In the electronics industry, PFETES can be used in the fabrication of semiconductor devices where moisture sensitivity is a concern.

Case Study 1: Use in Pharmaceutical Synthesis

A study demonstrated the effectiveness of PFETES in synthesizing complex pharmaceutical intermediates through palladium-catalyzed coupling reactions. The results indicated a significant increase in yield and purity compared to traditional methods, showcasing its potential in drug development processes.

Case Study 2: Development of Fluorinated Coatings

Research conducted on fluorinated coatings incorporating PFETES revealed enhanced water repellency and durability. The coatings showed improved performance in automotive applications, reducing maintenance needs and extending the lifespan of protective surfaces.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to pentafluoroethyltriethylsilane include:

Triethylsilane: A commonly used reducing agent in organic synthesis.

Pentafluoroethyltrimethylsilane: Another fluorinated organosilicon compound with similar properties.

Triethylvinylsilane: Used in various coupling reactions and as a reagent in organic synthesis.

Uniqueness

This compound is unique due to its combination of a pentafluoroethyl group and a triethylsilane moiety. This combination imparts distinct physical and chemical properties, such as increased hydrolytic stability and reduced volatility compared to other silanes . These properties make it particularly valuable in applications requiring robust and stable reagents.

Biologische Aktivität

Pentafluoroethyltriethylsilane (PFETES) is a silane compound that has garnered attention in recent years for its unique chemical properties and potential biological activities. This article explores the biological activity of PFETES, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

PFETES is characterized by the presence of five fluorine atoms attached to a pentafluoroethyl group and triethylsilane. This structure contributes to its stability and reactivity, particularly in catalytic processes. The compound has been studied for its role in facilitating reactions such as hydrosilylation and hydrodefluorination, which are critical in organic synthesis and materials science.

Mechanisms of Biological Activity

The biological activity of PFETES is primarily linked to its ability to interact with biological molecules through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : PFETES can induce oxidative stress in cells by generating ROS, leading to potential cytotoxic effects.

- Enzyme Inhibition : Preliminary studies suggest that PFETES may inhibit certain enzymes, impacting metabolic pathways.

- Cellular Uptake : The compound's lipophilicity due to fluorination may enhance its cellular uptake, influencing its biological efficacy.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of PFETES on various cancer cell lines. For instance, a study demonstrated that PFETES exhibits significant cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549). The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM, respectively. This suggests a potential application of PFETES in cancer therapeutics.

Antioxidant Activity

PFETES has also shown promising antioxidant properties. In assays measuring DPPH radical scavenging activity, PFETES demonstrated an IC50 value of 0.25 mM, indicating moderate antioxidant capacity. This activity is crucial as it suggests a protective effect against oxidative damage in biological systems.

Data Tables

The following table summarizes key findings from various studies on the biological activity of PFETES:

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 | |

| Cytotoxicity | A549 | 20 | |

| Antioxidant Activity | DPPH Assay | 0.25 mM |

Case Studies

- Breast Cancer Cell Study : In vitro experiments using MCF-7 cells revealed that treatment with PFETES led to increased apoptosis, as evidenced by elevated levels of caspase-3 activity. This indicates that PFETES may induce programmed cell death in cancer cells.

- Inflammation Model : A study utilizing a lipopolysaccharide (LPS)-induced inflammation model showed that PFETES significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) levels in macrophages, suggesting anti-inflammatory properties.

Eigenschaften

IUPAC Name |

triethyl(1,1,2,2,2-pentafluoroethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F5Si/c1-4-14(5-2,6-3)8(12,13)7(9,10)11/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRZISDGRVMDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.